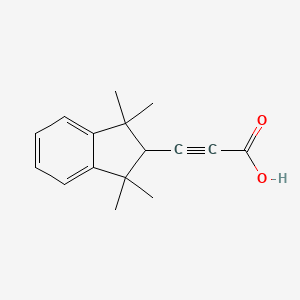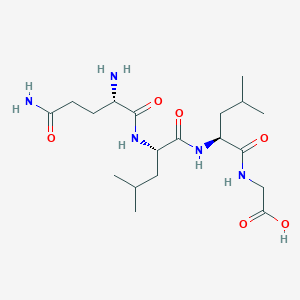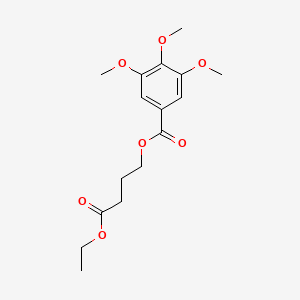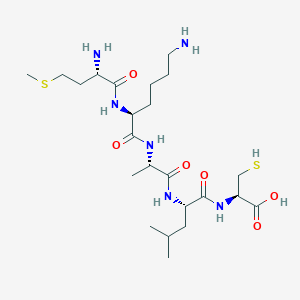![molecular formula C17H15NO2Se B14200590 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole CAS No. 833462-42-3](/img/structure/B14200590.png)
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole typically involves the reaction of 4-methoxybenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
科学的研究の応用
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The phenylselanyl group is known to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, the compound may interact with specific receptors or enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and use as a protecting group in organic synthesis.
3-(4-Methoxyphenyl)glycidic acid methyl ester: Used in the production of optically pure compounds.
Uniqueness
3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in oxidative stress modulation and potential therapeutic applications.
特性
CAS番号 |
833462-42-3 |
|---|---|
分子式 |
C17H15NO2Se |
分子量 |
344.3 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
InChIキー |
WFTLZCUNYWIEDR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)

![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)

![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)


